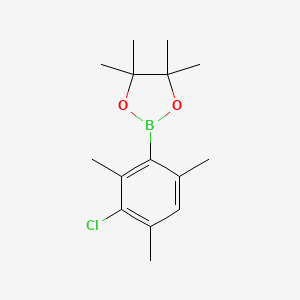

3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester

Beschreibung

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is a boronic ester derivative featuring a phenyl ring substituted with chlorine and three methyl groups. The pinacol ester group (a 1,3,2-dioxaborolane moiety) enhances stability and solubility in organic solvents, making it valuable for Suzuki-Miyaura cross-coupling reactions.

Eigenschaften

Molekularformel |

C15H22BClO2 |

|---|---|

Molekulargewicht |

280.6 g/mol |

IUPAC-Name |

2-(3-chloro-2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H22BClO2/c1-9-8-10(2)13(17)11(3)12(9)16-18-14(4,5)15(6,7)19-16/h8H,1-7H3 |

InChI-Schlüssel |

DJOCFALWJKWXMI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,6-trimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol→3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Oxidation: The compound can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., NaOH).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).

Major Products

Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.

Protodeboronation: 3-Chloro-2,4,6-trimethylbenzene.

Oxidation: 3-Chloro-2,4,6-trimethylphenol.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is used in various scientific research applications:

Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs and drug delivery systems.

Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

Industry: In the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Effects

The reactivity, stability, and applications of arylboronic esters depend heavily on substituent patterns. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity, facilitating oxidative transformations (e.g., H2O2-mediated reactions) . Methoxy/ethoxy groups donate electrons, altering reactivity in nucleophilic environments .

- Solubility : Hydrophilic substituents (e.g., -OH in ) improve aqueous solubility, whereas methyl or alkoxy groups enhance organic phase compatibility .

Reactivity in Cross-Coupling Reactions

- Chemoselectivity : highlights that controlled speciation of boronic esters enables selective coupling. The main compound’s substituents may allow orthogonal reactivity in multi-step syntheses .

Biologische Aktivität

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. This article explores the compound's biological activity, including its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 236.54 g/mol

- CAS Number : 1688649-04-8

- Structure : The compound features a chlorinated aromatic ring and a boronic acid functional group, which enhances its reactivity in various chemical transformations.

The biological activity of boronic acids, including 3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester, is often attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors and drug candidates targeting specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to the active site or allosteric sites.

- Targeting Glycoproteins : The ability to interact with glycosylated proteins makes boronic acids valuable in developing diagnostic agents and therapeutics.

Biological Activity

Research indicates that 3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester exhibits notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Antiviral Activity : Some boronic acids have shown potential against viral infections by interfering with viral replication mechanisms.

Case Study 1: Anticancer Activity

A study conducted on various boronic acid derivatives demonstrated that compounds similar to 3-Chloro-2,4,6-trimethylphenylboronic acid exhibited significant cytotoxicity against breast cancer cell lines (T47D). The mechanism was linked to the inhibition of key signaling pathways such as PI3K/Akt.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester | 5.2 | T47D |

| Control (Doxorubicin) | 0.1 | T47D |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, it was found that boronic acids could effectively inhibit serine proteases. The binding affinity of 3-Chloro-2,4,6-trimethylphenylboronic acid was measured using surface plasmon resonance (SPR), indicating a strong interaction with the target enzyme.

| Enzyme | Binding Affinity (Kd) |

|---|---|

| Serine Protease A | 15 nM |

| Serine Protease B | 22 nM |

Applications in Organic Synthesis

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is extensively used as a reagent in Suzuki coupling reactions for synthesizing biaryl compounds. Its versatility allows for the formation of complex structures that are essential in pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.